molecular formula C15H25N3O3S B6970267 N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide

N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide

Cat. No.: B6970267
M. Wt: 327.4 g/mol
InChI Key: HYIKCZNLXYMCIX-UHFFFAOYSA-N
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Description

N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide is a complex organic compound that features a morpholine ring, a pyridine ring, and a sulfonamide group

Properties

IUPAC Name

N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S/c1-15(2,13-18-7-9-21-10-8-18)12-17(3)22(19,20)14-5-4-6-16-11-14/h4-6,11H,7-10,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIKCZNLXYMCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCOCC1)CN(C)S(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide is unique due to the presence of both a morpholine ring and a pyridine sulfonamide group. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications in medicinal and industrial chemistry .

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